5-Ethyl-2-methylphenyl 3-methylbenzoate
Description
5-Ethyl-2-methylphenyl 3-methylbenzoate is a synthetic aromatic ester comprising two distinct aromatic moieties: a 3-methylbenzoate group and a substituted phenyl ring (5-ethyl-2-methylphenyl). These analogs highlight the role of substituent position and alkyl chain length in modulating properties like solubility, stability, and biological activity.
Properties
Molecular Formula |
C17H18O2 |
|---|---|
Molecular Weight |
254.32 g/mol |
IUPAC Name |
(5-ethyl-2-methylphenyl) 3-methylbenzoate |
InChI |
InChI=1S/C17H18O2/c1-4-14-9-8-13(3)16(11-14)19-17(18)15-7-5-6-12(2)10-15/h5-11H,4H2,1-3H3 |
InChI Key |
QKEIJZOGJJHUIW-UHFFFAOYSA-N |
SMILES |
CCC1=CC(=C(C=C1)C)OC(=O)C2=CC(=CC=C2)C |
Canonical SMILES |
CCC1=CC(=C(C=C1)C)OC(=O)C2=CC=CC(=C2)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Effects on Reactivity and Stability
The position and nature of substituents significantly impact the electronic and steric properties of benzoate esters:
- The target compound’s 3-methylbenzoate moiety and 5-ethyl-2-methylphenyl group are both EDGs, enhancing resonance stabilization and reducing electrophilic substitution reactivity compared to electron-withdrawing analogs like methyl 2-nitrobenzoate (M2NB) .
- Meta-substituted benzoates (e.g., M3MB) exhibit distinct reactivity patterns compared to ortho-substituted derivatives (e.g., methyl 2-methylbenzoate). For instance, ortho-substituents may hinder ester hydrolysis due to steric effects .
Electron-Donating Groups (EDGs):
Substituent Position:
Data Tables: Comparative Analysis of Benzoate Esters
| Compound Name | Benzoate Substituents | Phenyl Substituents | Key Properties/Applications | References |
|---|---|---|---|---|
| 5-Ethyl-2-methylphenyl 3-methylbenzoate | 3-methyl | 2-methyl, 5-ethyl | Hypothetical: High lipophilicity, potential plasticizer | - |
| Methyl 3-methylbenzoate (M3MB) | 3-methyl | None | Model for electrophilic substitution studies | |
| 3-Ethylbenzoate (3EB) | 3-ethyl | None | Bacterial carbon source (lower degradation efficiency) | |
| Methyl 5-methoxy-2-methylbenzoate | 2-methyl, 5-methoxy | None | Intermediate in heterocyclic synthesis | |
| Metsulfuron methyl ester | 2-sulfonylurea | None | Herbicide (ALS inhibitor) |
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